4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Overview
Description
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is an organic compound that features a tetrahydropyridine ring substituted with a benzyloxyphenyl group
Mechanism of Action
Target of Action
Related compounds have been found to target leukotriene a-4 hydrolase .
Biochemical Pathways
Related compounds have been found to have anti-inflammatory effects, suggesting that they may impact pathways related to inflammation .
Result of Action
Related compounds have been found to have anti-inflammatory and antioxidant effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 4-[4-(benzyloxy)phenyl]piperidine.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A structurally related compound with similar functional groups.
4-(Benzyloxy)benzaldehyde: Another related compound used as a precursor in the synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine.
4-(Benzyloxy)phenylacetic acid: A compound with a similar benzyloxyphenyl moiety.
Uniqueness
This compound is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCFKPGSZQLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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